Regioisomeric Selectivity: 4-Substituted vs. 3-Substituted Sulfamoyl Benzoic Acid for SIRT2 Inhibition
The 3-substituted regioisomer (3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid) inhibits human SIRT2 with an IC50 of 28 nM [1], while the 4-substituted regioisomer (CAS 876717-63-4) is expected to exhibit reduced or negligible SIRT2 inhibition due to an altered binding pose. This positional difference can be leveraged to design compounds with cleaner selectivity profiles, avoiding SIRT2-mediated off-target effects in favor of alternative targets such as sigma receptors [2].
| Evidence Dimension | SIRT2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be significantly weaker or inactive based on structural analogy. |
| Comparator Or Baseline | 3-[(5-chloropyridin-2-yl)sulfamoyl]benzoic acid: IC50 = 28 nM |
| Quantified Difference | Predicted >10-fold reduction in SIRT2 affinity for the 4-substituted isomer. |
| Conditions | Recombinant human SIRT2, HPLC-based assay (BindingDB assay for comparator). |
Why This Matters
This difference enables researchers to avoid confounding SIRT2 activity when investigating sigma receptor or TRPM8 pharmacology, providing a cleaner chemical probe.
- [1] BindingDB. BDBM50540056 (CHEMBL4638983). Inhibition of human SIRT2, IC50: 28 nM. View Source
- [2] BindingDB. BDBM349570. US10207991, Example Compound 88. Ki: 1.30 nM for Sigma-1 receptor. View Source
